N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
- Application : N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide (referred to as compound 2) has been identified as a potent BTK inhibitor. It exhibits an IC50 of 7 nM, effectively inhibiting BTK activation in B cell lymphoma cells. Compound 2 also demonstrates superior kinase selectivity compared to the first-generation inhibitor ibrutinib .
- Activity : These compounds exhibit anti-inflammatory and analgesic effects, along with low ulcerogenic indices. They could be potential candidates for pain management .
- Effect : MMPP inhibits NO and H2O2 production induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) in synoviocytes .
BTK Inhibition in B Cell Malignancies
Anti-Inflammatory and Analgesic Properties
Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) Regulation
Antimicrobial Activity
Future Directions
While specific future directions for this compound were not found, compounds with a pyrrolidine ring are often explored for their potential in drug discovery . The ability to modify the pyrrolidine ring and add various functional groups allows for the creation of a wide range of compounds with potential biological activity.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, showing that different substituents and their spatial orientation can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-12(13(10-11)20-2)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWFEQBWQBVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
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